molecular formula C10H8F3N3O B2905207 5-(4-(Trifluoromethoxy)phenyl)-1H-pyrazol-3-amine CAS No. 1040724-30-8

5-(4-(Trifluoromethoxy)phenyl)-1H-pyrazol-3-amine

Cat. No.: B2905207
CAS No.: 1040724-30-8
M. Wt: 243.189
InChI Key: ZRSOFPQITMWBJG-UHFFFAOYSA-N
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Description

5-(4-(Trifluoromethoxy)phenyl)-1H-pyrazol-3-amine is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . This compound, in particular, features a trifluoromethoxyphenyl group, which enhances its chemical stability and biological activity.

Preparation Methods

The synthesis of 5-(4-(Trifluoromethoxy)phenyl)-1H-pyrazol-3-amine can be achieved through various synthetic routes. One common method involves the cyclization of hydrazines with α,β-unsaturated carbonyl compounds. The reaction typically requires a catalyst and is carried out under reflux conditions . Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

5-(4-(Trifluoromethoxy)phenyl)-1H-pyrazol-3-amine undergoes several types of chemical reactions, including:

Scientific Research Applications

5-(4-(Trifluoromethoxy)phenyl)-1H-pyrazol-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-(Trifluoromethoxy)phenyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The trifluoromethoxy group enhances its binding affinity and specificity . Additionally, the compound can modulate signaling pathways by interacting with receptors and other cellular proteins .

Comparison with Similar Compounds

5-(4-(Trifluoromethoxy)phenyl)-1H-pyrazol-3-amine can be compared with other similar compounds such as:

Properties

IUPAC Name

5-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3N3O/c11-10(12,13)17-7-3-1-6(2-4-7)8-5-9(14)16-15-8/h1-5H,(H3,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRSOFPQITMWBJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NN2)N)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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